molecular formula C23H24N6O6 B12453213 (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate

(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate

Cat. No.: B12453213
M. Wt: 480.5 g/mol
InChI Key: ZERVHCOJGUJKQU-VNTMZGSJSA-N
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Description

(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is a complex organic compound characterized by its azido and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:

    Formation of the dioxolane ring: This is achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Introduction of azido groups: Azidation is typically performed using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the intermediate with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido groups can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted azides.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its azido groups make it a versatile intermediate for click chemistry reactions.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azido groups allow for bioorthogonal labeling, which is useful in studying biological processes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in the development of drugs that target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate is primarily determined by its azido groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This mechanism is highly specific and efficient, making it useful for various applications in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl acetate
  • (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl propionate

Uniqueness

The uniqueness of (2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both azido and benzoate groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C23H24N6O6

Molecular Weight

480.5 g/mol

IUPAC Name

[(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-benzoyloxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] benzoate

InChI

InChI=1S/C23H24N6O6/c1-23(2)34-19(17(26-28-24)13-32-21(30)15-9-5-3-6-10-15)20(35-23)18(27-29-25)14-33-22(31)16-11-7-4-8-12-16/h3-12,17-20H,13-14H2,1-2H3/t17-,18-,19+,20+/m0/s1

InChI Key

ZERVHCOJGUJKQU-VNTMZGSJSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@H](COC(=O)C2=CC=CC=C2)N=[N+]=[N-])[C@H](COC(=O)C3=CC=CC=C3)N=[N+]=[N-])C

Canonical SMILES

CC1(OC(C(O1)C(COC(=O)C2=CC=CC=C2)N=[N+]=[N-])C(COC(=O)C3=CC=CC=C3)N=[N+]=[N-])C

Origin of Product

United States

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